molecular formula C13H26N2O2 B13501845 Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate

Cat. No.: B13501845
M. Wt: 242.36 g/mol
InChI Key: OQBDSRWWOXLLNA-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate is a chemical compound with the molecular formula C12H24N2O2 It is a derivative of cyclohexylcarbamate and is characterized by the presence of a tert-butyl group, an aminomethyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the aminomethyl and carbamate groups .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-aminocyclohexyl)carbamate
  • Tert-butyl (2-aminocyclohexyl)methylcarbamate
  • Benzyl (trans-4-aminocyclohexyl)carbamate

Uniqueness

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate is unique due to the presence of both the aminomethyl and methylcarbamate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h10-11H,5-9,14H2,1-4H3

InChI Key

OQBDSRWWOXLLNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CN

Origin of Product

United States

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